molecular formula C16H25N5O2 B258892 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B258892
M. Wt: 319.4 g/mol
InChI Key: RXFSRZLMDVLSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mechanism of Action

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 is a selective antagonist of the adenosine A2A receptor, which is found in high concentrations in the brain, heart, and immune system. Adenosine is a naturally occurring molecule that acts as a neuromodulator and can affect various physiological processes, including sleep, pain, inflammation, and cardiovascular function. By blocking the A2A receptor, 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It can also increase the levels of neurotrophic factors and improve synaptic plasticity, which can enhance cognitive function. In the cardiovascular system, 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 can improve cardiac function and reduce arrhythmias by modulating ion channels and calcium handling proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 is its selectivity for the A2A receptor, which allows for targeted modulation of specific physiological processes. It also has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. However, one limitation of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are many potential future directions for the study of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in combination with chemotherapy for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 and its potential limitations for clinical use.

Synthesis Methods

The synthesis of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 involves the reaction of 7-isopropyl-3-methylxanthine with cyclohexylamine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to achieve high yields and purity of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261.

Scientific Research Applications

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. In cardiology, 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have antiarrhythmic effects and can improve cardiac function in animal models of heart failure. In oncology, 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have antitumor effects and can sensitize cancer cells to chemotherapy.

properties

Product Name

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C16H25N5O2

Molecular Weight

319.4 g/mol

IUPAC Name

8-(cyclohexylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C16H25N5O2/c1-10(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,17,18)

InChI Key

RXFSRZLMDVLSIS-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C

Canonical SMILES

CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.